molecular formula C11H7N3 B1339014 [2,4'-Bipyridine]-5-carbonitrile CAS No. 834881-86-6

[2,4'-Bipyridine]-5-carbonitrile

Cat. No.: B1339014
CAS No.: 834881-86-6
M. Wt: 181.19 g/mol
InChI Key: YRHQQFYBLAUBDL-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-5-carbonitrile: is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the addition of a carbonitrile group at the 5-position of the 2,4’-bipyridine structure introduces unique chemical properties and reactivity .

Mechanism of Action

Target of Action

Bipyridines, in general, are known to interact with various metal ions, making them popular ligands in coordination chemistry . .

Mode of Action

As a bipyridine derivative, it may interact with its targets through coordination chemistry, forming complexes with metal ions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Bipyridines can influence a variety of biochemical processes due to their ability to form complexes with metal ions

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound . Future research should focus on understanding the pharmacokinetic profile of [2,4’-Bipyridine]-5-carbonitrile.

Result of Action

Given its potential to form complexes with metal ions, it may influence a variety of cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the activity of [2,4’-Bipyridine]-5-carbonitrile.

Biochemical Analysis

Biochemical Properties

[2,4’-Bipyridine]-5-carbonitrile plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as a ligand, forming complexes with transition metal ions. . The compound interacts with enzymes and proteins through coordination bonds, influencing their activity and stability. For example, [2,4’-Bipyridine]-5-carbonitrile can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This interaction highlights the compound’s potential in modulating enzyme activity and cellular signaling pathways.

Cellular Effects

The effects of [2,4’-Bipyridine]-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit phosphodiesterase enzymes results in elevated cAMP levels, which can affect cell proliferation, differentiation, and apoptosis . Additionally, [2,4’-Bipyridine]-5-carbonitrile has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses . These effects underscore the compound’s potential in regulating cellular processes and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, [2,4’-Bipyridine]-5-carbonitrile exerts its effects through binding interactions with biomolecules. The compound forms coordination complexes with metal ions, which can inhibit or activate enzymes by altering their conformation and activity . For instance, the inhibition of phosphodiesterase enzymes by [2,4’-Bipyridine]-5-carbonitrile leads to increased cAMP levels, affecting downstream signaling pathways and gene expression . These molecular interactions highlight the compound’s role in modulating enzyme activity and cellular signaling mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,4’-Bipyridine]-5-carbonitrile can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and light exposure . Long-term studies have shown that [2,4’-Bipyridine]-5-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression

Dosage Effects in Animal Models

The effects of [2,4’-Bipyridine]-5-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At high doses, [2,4’-Bipyridine]-5-carbonitrile can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

[2,4’-Bipyridine]-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, [2,4’-Bipyridine]-5-carbonitrile can affect the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production and redox balance

Transport and Distribution

The transport and distribution of [2,4’-Bipyridine]-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, [2,4’-Bipyridine]-5-carbonitrile can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution properties are crucial for understanding the compound’s bioavailability and pharmacokinetics in biochemical research.

Subcellular Localization

The subcellular localization of [2,4’-Bipyridine]-5-carbonitrile is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum . This localization can affect the compound’s activity and function, influencing its role in cellular processes and biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-5-carbonitrile often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production .

Comparison with Similar Compounds

Uniqueness: [2,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the carbonitrile group, which introduces additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

6-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHQQFYBLAUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463306
Record name [2,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834881-86-6
Record name [2,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the same method as in Example 1,5-bromo-2,4′-bipyridine was prepared. The resulting 5-bromo-2,4′-bipyridine (7.0 g) was dissolved in N,N-dimethylacetamide (15 ml), followed by addition of copper (I) cyanide (2.8 g), for agitation at 140° C. for 3 hours. After the reaction solution was cooled, aqueous 25% NaOH solution (10 ml) was added to deposit a crystal, which was filtered and recovered, to obtain the object substance (4.5 g; yield of 83%).
[Compound]
Name
1,5-bromo-2,4′-bipyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
copper (I) cyanide
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of the synthesized [2,4'-Bipyridine]-5-carbonitrile derivatives?

A1: The research primarily focuses on the synthesis and in vitro antimicrobial activity of novel this compound derivatives. Specifically, the studies investigate compounds containing either a 4-hydroxyphenylthio moiety [] or a 4-aminohenylthio moiety []. While the exact mechanism of action remains to be elucidated, the presence of these moieties, along with variations in the aryl substituents, significantly influences the antimicrobial activity. These findings suggest potential applications of these derivatives as lead compounds for developing new antimicrobial agents.

Q2: What synthetic approaches were employed to obtain the this compound derivatives?

A2: Both studies utilize a similar multi-step synthetic approach starting from either 4-hydroxythiophenol [] or 4-aminothiophenol []. The key intermediate, a substituted pyridine bearing a thiophenol moiety, is reacted with ethyl cyanoacetate and an aromatic aldehyde to yield the desired this compound core structure. Variations in the aromatic aldehydes allow for the generation of a library of compounds with diverse substituents.

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